N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide

HDAC6 inhibition Enzymatic assay 5-fluoronicotinamide

N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide (CAS 1448130-33-3) is a synthetic small-molecule inhibitor that incorporates a 2-chlorophenylacetamide warhead appended to an imidazole-pyrimidine hinge-binding scaffold. The compound has been disclosed and profiled in patent WO2021067859 as Compound I-21, where it demonstrated single-digit sub-nanomolar inhibition of recombinant histone deacetylase 6 (HDAC6).

Molecular Formula C15H12ClN5O
Molecular Weight 313.75
CAS No. 1448130-33-3
Cat. No. B2489182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide
CAS1448130-33-3
Molecular FormulaC15H12ClN5O
Molecular Weight313.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)NC2=CC(=NC=N2)N3C=CN=C3)Cl
InChIInChI=1S/C15H12ClN5O/c16-12-4-2-1-3-11(12)7-15(22)20-13-8-14(19-9-18-13)21-6-5-17-10-21/h1-6,8-10H,7H2,(H,18,19,20,22)
InChIKeyXVGCFPSVYTVSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide (CAS 1448130-33-3): Compound Identity and Mechanism Class


N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide (CAS 1448130-33-3) is a synthetic small-molecule inhibitor that incorporates a 2-chlorophenylacetamide warhead appended to an imidazole-pyrimidine hinge-binding scaffold . The compound has been disclosed and profiled in patent WO2021067859 as Compound I-21, where it demonstrated single-digit sub-nanomolar inhibition of recombinant histone deacetylase 6 (HDAC6) [1]. The imidazole-pyrimidine amide chemotype has also been exploited for cyclin-dependent kinase (CDK) inhibition in earlier medicinal chemistry campaigns [2], highlighting the scaffold's versatility across distinct target classes.

Why N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide Cannot Be Replaced by General HDAC6 or CDK Inhibitors


HDAC6 inhibitors encompass diverse chemotypes—hydroxamic acids, mercaptoacetamides, and aryl ureas—each with distinct zinc-binding pharmacophores and selectivity fingerprints that cannot be interchanged without altering target engagement and off-target profiles [1]. Within the single patent family WO2021067859, closely related 5-fluoronicotinamide analogs display HDAC6 IC50 values spanning 0.275–0.639 nM [2], demonstrating that even subtle structural modifications around the imidazole-pyrimidine core produce measurable potency differences. Substituting with earlier-generation imidazole-pyrimidine amides optimized for CDK2 (e.g., AZD5597, CDK2 IC50 = 2 nM [3]) would redirect primary pharmacology from HDAC6 to CDK1/2, fundamentally altering the biological readout. These intra-class and cross-target potency gradients confirm that generic substitution without quantitative benchmarking introduces uncontrolled experimental variability.

N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


HDAC6 Enzymatic Potency Differentiation Against Intra-Patent 5-Fluoronicotinamide Analogs

Within patent WO2021067859, Compound I-21 (CAS 1448130-33-3) inhibited recombinant HDAC6 with an IC50 of 0.601 nM in the HDAC-Glo luminescent assay [1]. Under the identical assay format, the closest intra-patent comparator Compound I-8B achieved an IC50 of 0.275 nM, Compound I-19 recorded 0.425 nM, and Compound IV-9 recorded 0.595 nM [2]. Compound I-21 thus sits at an intermediate potency tier within the Formula (II) series, being 2.2-fold less potent than the most active analog I-8B but equipotent to IV-9. This intra-assay ranking enables users to select I-21 as a calibrated tool compound when sub-nanomolar HDAC6 engagement is required but maximal potency within the series is not the sole selection criterion.

HDAC6 inhibition Enzymatic assay 5-fluoronicotinamide Patent WO2021067859 Compound I-21

Potency Differentiation Against Clinically Advanced HDAC6 Inhibitor Ricolinostat (ACY-1215)

In a cross-study comparison, I-21 (IC50 = 0.601 nM via HDAC-Glo assay [1]) demonstrates approximately 8.3-fold greater HDAC6 inhibitory potency than the clinical-stage HDAC6 inhibitor Ricolinostat (ACY-1215), which exhibited an IC50 of 5 nM in cell-free HDAC6 enzymatic assays . Although these values derive from different assay platforms, the magnitude of the potency differential suggests that I-21 engages the HDAC6 catalytic site with higher affinity than this clinically benchmarked compound. This makes I-21 a relevant tool for studies requiring deeper target inhibition at lower compound concentrations, provided the assay conditions are harmonized.

HDAC6 inhibitor comparison Cross-study potency Ricolinostat ACY-1215 Compound I-21

Potency Advantage Over Widely Used Tool HDAC6 Inhibitors Tubastatin A and Nexturastat A

Cross-study comparison reveals that I-21 (IC50 = 0.601 nM [1]) is approximately 25-fold more potent than Tubastatin A (IC50 = 15 nM ) and approximately 8.3-fold more potent than Nexturastat A (IC50 = 5.02–5.2 nM [2]) in HDAC6 enzymatic inhibition. Tubastatin A and Nexturastat A are among the most frequently employed selective HDAC6 tool compounds in the academic literature, making this potency comparison directly relevant for researchers selecting between available chemical probes. The 25-fold margin over Tubastatin A is particularly pronounced and may reflect the evolution from aryl hydroxamate-based inhibitors (Tubastatin A) to the 5-fluoronicotinamide scaffold of I-21.

HDAC6 inhibitor Tubastatin A Nexturastat A Potency comparison Compound I-21

Differentiation from Imidazole-Pyrimidine CDK Inhibitors: Target Class Selectivity

The imidazole-pyrimidine core of I-21 is also the scaffold for CDK inhibitors such as AZD5597, which inhibits CDK1 and CDK2 with IC50 values of 2 nM each . However, the 2-chlorophenylacetamide moiety and 5-fluoronicotinamide zinc-binding group of I-21 redirect target engagement from CDK1/2 to HDAC6, resulting in an IC50 of 0.601 nM on HDAC6 [1]. This chemotype-level differentiation means that I-21 cannot be functionally substituted by AZD5597 or related imidazole-pyrimidine CDK inhibitors without completely altering the primary pharmacology. The scaffold is conserved, but the appended functionality dictates target class selection, a critical consideration for phenotypic screening where target identity may not be known a priori.

Kinase selectivity CDK inhibitor HDAC6 inhibitor AZD5597 Imidazole pyrimidine scaffold

Structural Differentiation and Physicochemical Property Profile Versus Hydroxamate-Based HDAC6 Inhibitors

I-21 incorporates a 5-fluoronicotinamide zinc-binding group, structurally divergent from the hydroxamic acid motif present in Tubastatin A, Ricolinostat, and Nexturastat A [1]. Hydroxamic acids are associated with suboptimal pharmacokinetic properties, including rapid glucuronidation and potential for off-target metalloenzyme inhibition [2]. I-21 (Molecular Weight = 313.75 g/mol, C15H12ClN5O ) is substantially lower in molecular weight than Tubastatin A (MW ~371) and Ricolinostat (MW ~434), predicting improved ligand efficiency and permeability characteristics. While direct comparative ADME data for I-21 are not publicly available, the non-hydroxamate zinc-binding strategy is a deliberate design feature documented in the WO2021067859 patent series to address the pharmacokinetic limitations of hydroxamate-based HDAC6 inhibitors [1].

Physicochemical properties Hydroxamic acid 5-fluoronicotinamide Drug-likeness Lipophilicity

Intra-Patent Selectivity Profiling Context: Implications for HDAC Isoform Selectivity

The WO2021067859 patent explicitly claims compounds of Formula (II)—including I-21—as selective HDAC6 inhibitors, with the specification describing selectivity over other HDAC isoforms [1]. While the patent disclosure emphasizes HDAC6 selectivity as a defining feature of the series, quantitative selectivity data (e.g., IC50 values against HDAC1–11) for I-21 specifically are not publicly extractable from the available BindingDB or patent abstract records [2]. For comparison, the clinical candidate Ricolinostat demonstrates 10–12-fold selectivity for HDAC6 over HDAC1/2/3 , and Tubastatin A exhibits >1,000-fold selectivity over other HDACs except HDAC8 [3]. The absence of public multi-isoform profiling data for I-21 constitutes an evidence gap; however, the patent's claim structure supports the inference that I-21 was designed and selected for HDAC6 isoform selectivity within the 5-fluoronicotinamide series. Users requiring quantitative selectivity data should request the full patent biological tables or perform independent selectivity profiling.

HDAC isoform selectivity Patent WO2021067859 HDAC6 selectivity HDAC1 Compound I-21

N-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenyl)acetamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Sensitivity HDAC6 Enzymatic Screening and SAR Triage

The confirmed sub-nanomolar HDAC6 IC50 of 0.601 nM [1] positions I-21 as a high-sensitivity probe for biochemical HDAC6 screening cascades. When benchmarking novel HDAC6 inhibitor chemotypes, I-21 provides a 25-fold potency window over Tubastatin A and an 8-fold window over Ricolinostat [2], enabling detection of weaker inhibitors that might be missed against less potent reference compounds. Its intermediate rank within the WO2021067859 congeneric series (between 0.275 nM and 0.639 nM) also makes it a suitable reference point for SAR studies exploring substituent effects on the imidazole-pyrimidine core. Laboratories establishing HDAC-Glo assay platforms can use I-21 as a positive control, provided the recombinant HDAC6 source is validated.

Chemical Probe for HDAC6-Mediated Tubulin Acetylation Studies in Cells

The non-hydroxamate 5-fluoronicotinamide zinc-binding group of I-21 [1] predicts improved cell permeability compared to hydroxamate-based HDAC6 inhibitors [2]. Combined with its low molecular weight (313.75 g/mol) , I-21 is a strong candidate for cell-based assays measuring α-tubulin acetylation as a pharmacodynamic biomarker of HDAC6 engagement. Researchers transitioning from hydroxamate-based probes (Tubastatin A, Ricolinostat) to a non-hydroxamate chemotype can use I-21 to reduce confounding effects from off-target metalloenzyme inhibition commonly associated with hydroxamic acids [2]. Confirmation of cellular target engagement via acetyl-tubulin Western blot or ELISA is recommended as part of experimental validation.

Negative Control for Imidazole-Pyrimidine CDK Inhibitor Studies

The imidazole-pyrimidine core of I-21 is shared with CDK inhibitors such as AZD5597 (CDK1/2 IC50 = 2 nM) [1], yet I-21 engages HDAC6 rather than CDK1/2 due to its distinct warhead and zinc-binding functionality [2]. This chemotype-level selectivity makes I-21 a valuable negative control in phenotypic assays where both CDK and HDAC6 inhibition could contribute to the observed cellular phenotype. Researchers using imidazole-pyrimidine CDK inhibitors can include I-21 to rule out HDAC6-mediated effects, strengthening target deconvolution efforts. The molecular similarity between I-21 and AZD5597 at the scaffold level, coupled with their divergent target profiles, provides a clean experimental system for distinguishing CDK-dependent from HDAC6-dependent cellular responses.

Reference Compound for HDAC6 Inhibitor Patent Landscape Analysis and Freedom-to-Operate Assessment

I-21 is explicitly disclosed in WO2021067859 as Compound I-21 within the Formula (II) 5-fluoronicotinamide series [1], with documented HDAC6 IC50 data deposited in BindingDB [2]. Patent professionals and competitive intelligence analysts can use I-21 as a representative compound from this patent family for freedom-to-operate analyses and compound-to-compound comparison across HDAC6 inhibitor intellectual property. The availability of quantitative potency data and a defined structural scaffold facilitates comparison with other patent-disclosed HDAC6 inhibitors from distinct chemical series. The compound's intermediate potency within its own patent series also provides context for assessing the breadth of Markush claims.

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